methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate

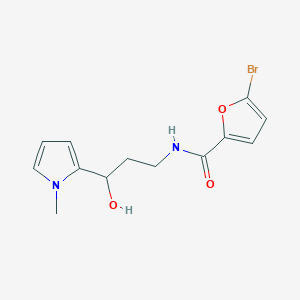

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms . They are important in the field of pharmaceuticals and dyes .

Synthesis Analysis

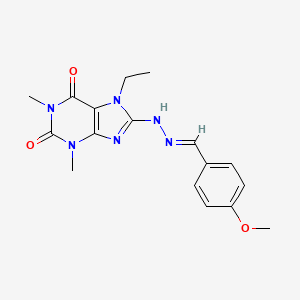

Pyrazoles can be synthesized through a variety of methods. One common method is the reaction of hydrazines with 1,3-diketones . The exact synthesis process for “methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

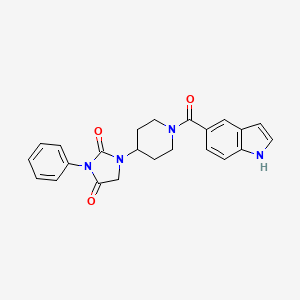

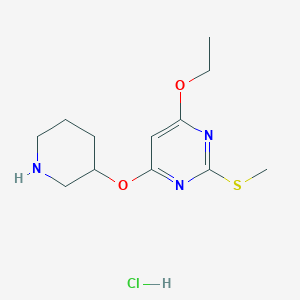

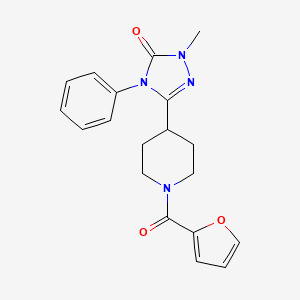

The molecular structure of a pyrazole compound consists of a five-membered ring with two nitrogen atoms. In the case of “this compound”, additional functional groups are attached to the pyrazole ring, including a methyl ester group, an ethyl group, and a thiophene ring .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions with electrophiles at the carbon between the two nitrogen atoms . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other compounds present.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties depend on the compound’s molecular structure . For “this compound”, specific information about its physical and chemical properties is not available in the sources I found.Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Structural Characterization

Synthesis of Novel Heterocycles : Research has shown the synthesis of new heterocyclic compounds involving thiophene derivatives. For instance, the annelation of the 2-aminopyran-4-one ring to condensed thiophenes led to previously unreported heterocycles, indicating the potential for creating diverse chemical entities for further exploration in various applications (Volovenko et al., 1983).

Structural Diversity in Coordination Polymers : The use of pyrazole and thiophene derivatives in synthesizing metal coordination polymers has been explored, demonstrating how these compounds can serve as ligands to form structures with potential applications in materials science (Cheng et al., 2017).

Computational Analysis of Structural Features : Studies also involve computational applications to understand the structural features and properties of synthesized compounds. For example, DFT calculations have been utilized to investigate the electronic structure of pyrazole-thiophene-based amide derivatives, providing insights into their potential applications based on their chemical reactivity and stability (Kanwal et al., 2022).

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with biological systems. Many pyrazole compounds have biological activity and can act as inhibitors for enzymes or receptors . The specific mechanism of action for “methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate” would depend on its structure and the biological system it is interacting with.

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Many pyrazole compounds are safe to handle with appropriate precautions, but some have biological activity that can make them hazardous . Specific safety and hazard information for “methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate” is not available in the sources I found.

Direcciones Futuras

The field of pyrazole chemistry is a vibrant area of research, with new synthetic methods and applications being discovered regularly . Future research on “methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate” could include exploring its synthesis, properties, and potential applications.

Propiedades

IUPAC Name |

methyl 2-[(1-ethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-3-15-6-4-9(14-15)10(16)13-11-8(5-7-19-11)12(17)18-2/h4-7H,3H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXWCOCYICQJIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide](/img/structure/B2961430.png)

![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride](/img/structure/B2961434.png)

![6-methyl-2-(methylsulfanyl)-5-{2-[(4-nitrobenzyl)oxy]ethyl}-4(3H)-pyrimidinone](/img/structure/B2961439.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961440.png)

![2-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2961447.png)

![2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2961448.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide](/img/structure/B2961449.png)